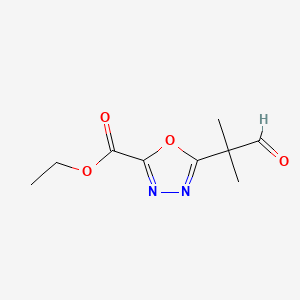![molecular formula C12H15N3O2 B14897557 n-Isopropyl-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14897557.png)
n-Isopropyl-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-Isopropyl-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide is a heterocyclic compound that belongs to the class of isoxazole derivatives. These compounds are known for their diverse biological activities and are widely used in pharmaceuticals and therapeutics. The presence of the isoxazole ring imparts unique chemical properties to the compound, making it a valuable target for research and development in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n-Isopropyl-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide typically involves multi-component reactions (MCRs) that are environmentally friendly and efficient. One common method involves the reaction of 2,2,6-trimethyl-4H-1,3-dioxin-4-one with benzyl amine, aromatic aldehydes, and 5-amino-3-methylisoxazole in the presence of a catalytic amount of p-toluenesulfonic acid or iodine . This method yields the desired product in good quantities under optimized conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as minimizing waste and using renewable resources, is crucial in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
n-Isopropyl-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with modified functional groups.
Applications De Recherche Scientifique
n-Isopropyl-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic properties, including anti-inflammatory, antibacterial, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of n-Isopropyl-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the reduction of inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one: Known for its antibacterial activity and used in the synthesis of fluorescent dyes.
1H-Pyrazolo[3,4-b]pyridines: A group of heterocyclic compounds with diverse biomedical applications.
Uniqueness
n-Isopropyl-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide stands out due to its unique isoxazole ring structure, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of scientific research applications make it a valuable compound in multiple fields.
Propriétés
Formule moléculaire |
C12H15N3O2 |
|---|---|
Poids moléculaire |
233.27 g/mol |
Nom IUPAC |
3,6-dimethyl-N-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C12H15N3O2/c1-6(2)13-11(16)9-5-7(3)14-12-10(9)8(4)15-17-12/h5-6H,1-4H3,(H,13,16) |
Clé InChI |
YLGCQJLRRYNYRB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C2C(=NOC2=N1)C)C(=O)NC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-Aminospiro[2.3]hexane-5-carboxylic](/img/structure/B14897508.png)



![N-benzyl-1-[4-(methylsulfanyl)phenyl]methanamine](/img/structure/B14897523.png)






